molecular formula C15H15N7O2 B10987087 N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide

Cat. No.: B10987087
M. Wt: 325.33 g/mol
InChI Key: RAJLMGUDNBYXOP-UHFFFAOYSA-N
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Description

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, a phenyl group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the phenyl group through a coupling reaction. The final step involves the formation of the tetrazole ring via cyclization. Common reagents used in these reactions include imidazole, phenylboronic acid, and sodium azide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Imidazole N-oxide derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The phenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions collectively contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetrazol-1-yl)propanamide
  • **N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-triazol-1-yl)propanamide
  • **N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrazol-1-yl)propanamide

Uniqueness

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide stands out due to its combination of an imidazole ring, phenyl group, and tetrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

N-[4-(1-methylimidazole-2-carbonyl)phenyl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C15H15N7O2/c1-21-9-7-16-15(21)14(24)11-2-4-12(5-3-11)18-13(23)6-8-22-10-17-19-20-22/h2-5,7,9-10H,6,8H2,1H3,(H,18,23)

InChI Key

RAJLMGUDNBYXOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

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